![molecular formula C12H25NSi B12620404 3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine CAS No. 918871-51-9](/img/structure/B12620404.png)
3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine is a chemical compound with the molecular formula C12H25NSi and a molecular weight of 211.419 g/mol . It is known for its unique structure, which includes a silyl group attached to a propynylamine backbone. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine involves the reaction of triisopropylchlorosilane with propargylamine . The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
Reactants: Triisopropylchlorosilane (CAS13154-24-0) and propargylamine (CAS2450-71-7).
Conditions: Anhydrous conditions, typically in the presence of a base such as triethylamine.
Yield: Approximately 79%.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive chlorosilane.
Analyse Chemischer Reaktionen
Types of Reactions
3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Formation of silyl oxides.
Reduction: Formation of silyl-substituted alkenes or alkanes.
Substitution: Formation of various silyl-substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of silyl-protected intermediates.
Medicine: Research into its use as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The silyl group provides steric hindrance and electronic effects that influence the reactivity of the compound. Molecular targets and pathways would depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propargylamine: A simpler analog without the silyl group.
Triisopropylsilylacetylene: Similar structure but lacks the amine group.
Uniqueness
3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine is unique due to the presence of both the silyl and amine groups, which provide distinct reactivity and applications compared to its analogs .
Eigenschaften
CAS-Nummer |
918871-51-9 |
|---|---|
Molekularformel |
C12H25NSi |
Molekulargewicht |
211.42 g/mol |
IUPAC-Name |
3-tri(propan-2-yl)silylprop-2-yn-1-amine |
InChI |
InChI=1S/C12H25NSi/c1-10(2)14(11(3)4,12(5)6)9-7-8-13/h10-12H,8,13H2,1-6H3 |
InChI-Schlüssel |
QJRFGWLWCPSJEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C#CCN)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane](/img/structure/B12620351.png)
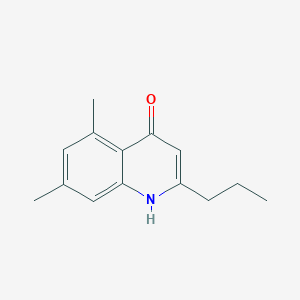
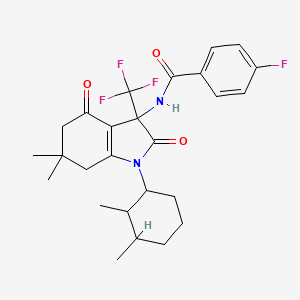
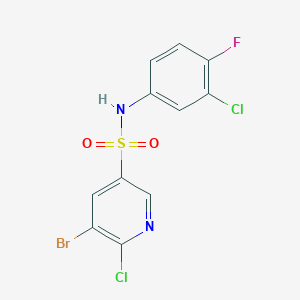
![2-[(Prop-2-en-1-yl)oxy]-2'-propoxy-1,1'-binaphthalene](/img/structure/B12620376.png)

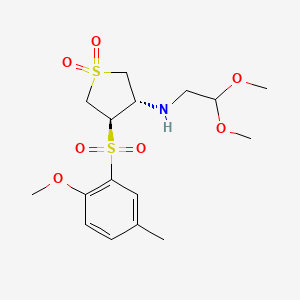
![[(4aS,6aR,6aS,6bR,8aS,10S,12aS,14bS)-2,2,6a,6b,9,9,10,12a-octamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-4a-yl]-(4-benzylpiperazin-1-yl)methanone](/img/structure/B12620386.png)
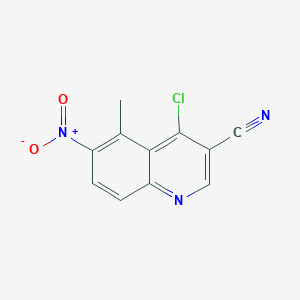
![[(Diethoxyphosphoryl)oxy]methyl prop-2-enoate](/img/structure/B12620401.png)
![6-(3-Aminopropyl)-9-(1h-indol-2-yl)benzo[h]isoquinolin-1(2h)-one](/img/structure/B12620405.png)
